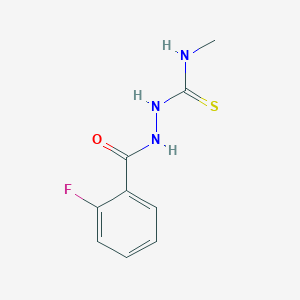

2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide

Übersicht

Beschreibung

This compound is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their biological activities . The 2-fluorobenzoyl group is a common functional group in organic chemistry and is often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group. This group is known to influence the conformational structures of molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group and the hydrazinecarbothioamide group. The 2-fluorobenzoyl group is known to be reactive, particularly with bases and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group. For example, 2-fluorobenzoyl chloride has a melting point of 4 °C and a boiling point of 90-92 °C/15 mmHg .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized derivatives of this compound to serve as fluorescent probes. For instance, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide has been used as a fluorescent probe for the selective detection of Ni²⁺ ions in mixed aqueous-organic solutions . Its fluorescence properties make it valuable for monitoring metal ions in biological systems.

- The same fluorescent probe mentioned above has been explored for in vitro monitoring of nickel ions inside living cells. By using L-929 cells (mouse fibroblasts), researchers investigated its applicability as a cellular imaging agent for Ni²⁺ . This application has implications in understanding cellular processes and metal homeostasis.

- 4-Bromo-2-fluorobenzoyl chloride , a related compound, finds use in synthetic chemistry. It can be employed in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . Such reactions contribute to the development of novel organic molecules.

Fluorescent Probes and Sensors

Nickel Ion Detection in Living Cells

Synthetic Chemistry and Coupling Reactions

Safety and Hazards

As with any chemical compound, handling “2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide” would require proper safety precautions. Based on the safety data for 2-fluorobenzoyl chloride, it is advisable to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

1-[(2-fluorobenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNMAWSUCYXCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)

![Ethyl 4-(4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2657685.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2657693.png)